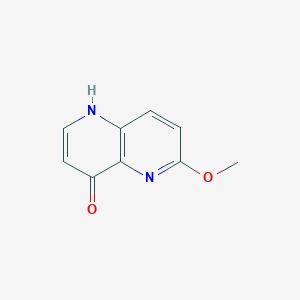

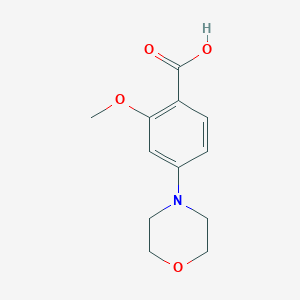

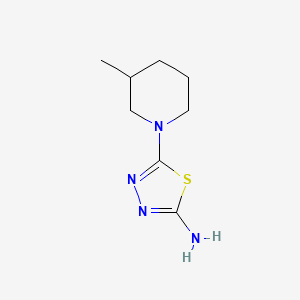

![molecular formula C10H10N2O2S B3022614 Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate CAS No. 225525-63-3](/img/structure/B3022614.png)

Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate

Vue d'ensemble

Description

Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate is a compound that has been the subject of various studies due to its potential applications in medicinal chemistry and drug discovery. The compound is a derivative of benzo[d]thiazole, which is known for its presence in compounds with diverse bioactivities . The interest in this molecule stems from its structural features that allow for a variety of chemical modifications, making it a versatile building block for the synthesis of more complex molecules with potential therapeutic effects .

Synthesis Analysis

The synthesis of derivatives of 2-amino-4-methylbenzo[d]thiazole-6-carboxylate has been explored through different pathways. An efficient synthesis route for hydroxy-substituted derivatives has been described, which provides new building blocks for further chemical exploration . Additionally, the synthesis of related thiazole and selenazole carbamates has been achieved starting from 2-amino-4-(chloromethyl)thiazole and selenazole, respectively . These methods demonstrate the flexibility in synthesizing various derivatives of the parent compound, which is crucial for the development of new drugs.

Molecular Structure Analysis

The molecular structure of 2-amino-4-methylbenzo[d]thiazole-6-carboxylate derivatives has been studied using X-ray diffraction (XRD), infrared spectroscopy (IR), and elemental analysis (EA) . These studies have provided detailed insights into the molecular geometry, including bond lengths, bond angles, and torsion angles. The crystallographic behavior of these compounds reveals the presence of classical hydrogen bonds and noncovalent interactions that contribute to the stability and expansion of the crystal structures .

Chemical Reactions Analysis

The reactivity of 2-aminothiazoles, including 4-methyl-2-aminothiazole, has been assessed through their coupling with superelectrophilic compounds. These studies have revealed the nucleophilicities of the nitrogen and carbon atoms in the thiazole ring, providing valuable information on the chemical behavior of these molecules . The formation of adducts through classical hydrogen bonds and noncovalent interactions has also been extensively studied, highlighting the importance of weak interactions in the design of new compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-amino-4-methylbenzo[d]thiazole-6-carboxylate derivatives have been characterized by various spectroscopic techniques. The melting points of crystalline adducts have been determined, and their supramolecular aspects have been analyzed . Theoretical studies using density functional theory (DFT) have complemented experimental data, providing a deeper understanding of the electronic structure and potential reactive sites of these molecules . These analyses are essential for predicting the behavior of these compounds in biological systems and for designing molecules with desired properties.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles :This study highlights the synthesis and biological significance of 2-(thio)ureabenzothiazoles, a class of compounds known for their broad spectrum of biological activities. The review discusses chemical aspects, potential therapeutic applications, and studies on the mechanisms of a variety of pharmacological activities, offering insights into synthetic methodologies and the utility of these compounds in medicinal chemistry (Rosales-Hernández et al., 2022).

Neurobiology and Pharmacology

Neurobiology of Mood, Anxiety, and Emotions :This paper provides evidence on the neurobiological studies of an antidepressant, highlighting its effects on neurotransmitter systems and the role of structural and functional plasticity in brain regions. It showcases the interplay between various neurotransmitter systems and emphasizes the significance of emotional learning in the treatment of depressive disorders (McEwen & Olié, 2005).

Material Science and Chemistry

Polymers Based on Divalent Metal Salts of p-Aminobenzoic Acid :This review paper discusses the synthesis and applications of ionic polymers derived from divalent metal salts of p-aminobenzoic acid. It covers a series of polymers prepared using these metal salts, exploring their potential in creating materials with specific properties and applications (Matsuda, 1997).

Safety and Hazards

Orientations Futures

Thiazoles, including “Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate”, have significant potential in the rapidly expanding chemical world of compounds. They exhibit notable pharmacological actions, making them of special interest to medicinal chemists . Future research may focus on exploring the chemical space around these molecules and their potential applications in drug discovery .

Mécanisme D'action

Target of Action

Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate is a derivative of thiazole, a heterocyclic compound . Thiazoles are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties . .

Mode of Action

Thiazole derivatives are known to interact with various biological targets, leading to a range of effects . The specific interactions of this compound with its targets would depend on the structure of the compound and the nature of the target.

Biochemical Pathways

Thiazole derivatives are known to interact with various biochemical pathways, leading to a range of downstream effects .

Pharmacokinetics

Its lipophilicity (Log Po/w) is 2.11, indicating its potential to cross biological membranes .

Result of Action

Thiazole derivatives are known to have a range of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

Action Environment

It is recommended to store the compound in a dark place, sealed, and at a temperature of 2-8°c .

Propriétés

IUPAC Name |

methyl 2-amino-4-methyl-1,3-benzothiazole-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-5-3-6(9(13)14-2)4-7-8(5)12-10(11)15-7/h3-4H,1-2H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCCRMZWBOIVMKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N=C(S2)N)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

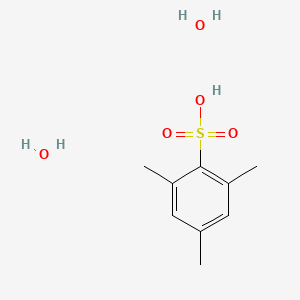

![2'-Methoxy-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B3022539.png)

![2-[(Dimethylamino)methyl]cyclohexan-1-ol](/img/structure/B3022540.png)